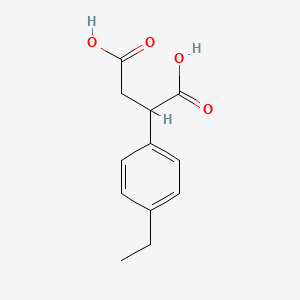

2-(4-ethylphenyl)butanedioic acid

Description

2-(4-Ethylphenyl)butanedioic acid is a substituted succinic acid derivative with a 4-ethylphenyl group attached to the second carbon of the butanedioic acid backbone. Succinic acid derivatives are widely studied for their roles in metabolic pathways (e.g., as intermediates in the citric acid cycle) , pharmaceutical salt formation (e.g., desvenlafaxine succinate) , and industrial applications (e.g., surfactants) .

Properties

IUPAC Name |

2-(4-ethylphenyl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-8-3-5-9(6-4-8)10(12(15)16)7-11(13)14/h3-6,10H,2,7H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAOWPAATTZDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-ethylphenyl)butanedioic acid typically involves the alkylation of butanedioic acid derivatives with 4-ethylphenyl halides. One common method includes the use of a Grignard reagent, where 4-ethylphenylmagnesium bromide reacts with a suitable butanedioic acid derivative under controlled conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, such as catalytic hydrogenation or Friedel-Crafts alkylation, to ensure high yield and purity. These methods are optimized to reduce the use of toxic reagents and improve operational efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)butanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Scientific Research Applications

2-(4-Ethylphenyl)butanedioic acid has diverse applications across several scientific domains:

Chemistry

- Building Block in Organic Synthesis: The compound serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds with tailored properties.

Biology

- Biological Activity Investigation: Research has focused on its interactions with biomolecules, exploring potential effects on cellular processes and metabolic pathways.

Medicine

- Therapeutic Properties: Studies are exploring its anti-inflammatory and antimicrobial effects, indicating potential applications in pharmaceuticals. For instance, it may inhibit certain enzymes or receptors involved in inflammatory responses .

Industry

- Production of Polymers and Resins: The compound is utilized in creating various industrial chemicals, contributing to the development of materials with specific mechanical and thermal properties.

Case Studies

Several case studies highlight the compound's potential applications:

Cellular Assays

In vitro studies demonstrated that this compound can significantly reduce lipid accumulation in hepatocytes, suggesting a role in lipid metabolism modulation.

Animal Models

In vivo experiments indicated promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for diabetes management .

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)butanedioic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular functions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituents on the phenyl ring and modifications to the succinic acid backbone significantly influence solubility, acidity, and reactivity. Key analogs include:

Table 1: Structural and Molecular Comparison

*Calculated based on formula.

Key Observations:

Substituent Effects :

- Electron-donating groups (e.g., methoxy in ) increase solubility in polar solvents.

- Electron-withdrawing groups (e.g., bromo in , fluoro in ) enhance acidity and reactivity, making these compounds suitable for electrophilic substitution reactions.

- Alkyl chains (e.g., ethyl in the target compound, dodecenyl in ) reduce water solubility but improve lipid solubility, influencing membrane permeability in biological systems.

Backbone Modifications :

Biological Activity

2-(4-Ethylphenyl)butanedioic acid, also known as a derivative of butanedioic acid, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to modulate enzyme activity and influence metabolic processes. Notably, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related conditions.

- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of antibacterial agents.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various butanedioic acid derivatives, including this compound. The results showed a significant reduction in pro-inflammatory cytokines in human cell lines treated with the compound at concentrations ranging from 10 to 100 µM .

| Concentration (µM) | Cytokine Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Antioxidant Activity

In another study assessing the antioxidant capacity of different compounds, this compound was found to exhibit a high degree of radical scavenging activity. The compound showed an IC50 value of 30 µM when tested against DPPH radicals, indicating its potential use as a natural antioxidant .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 15 |

| This compound | 30 |

| Curcumin | 25 |

Case Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial properties revealed that this compound exhibited moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 64 µg/mL for both bacterial strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.